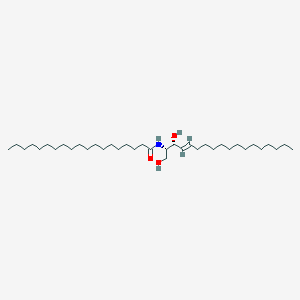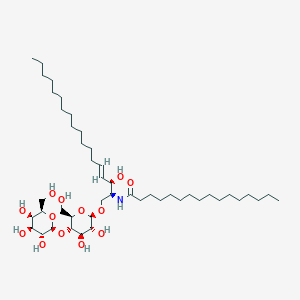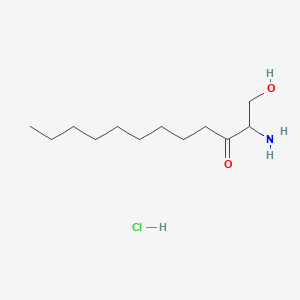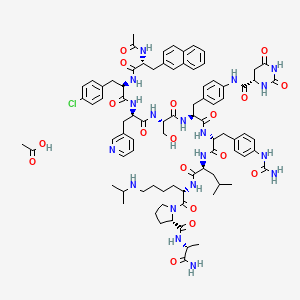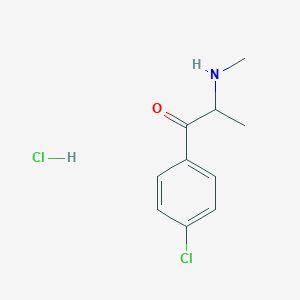
1-(4-Chlorophenyl)-2-(methylamino)-1-propanone,monohydrochloride
説明
1-(4-Chlorophenyl)-2-(methylamino)-1-propanone,monohydrochloride (also known as 4-Chloro-N-methyl-N-phenylpropan-1-amine hydrochloride, or 4-CMPH) is a synthetic compound that has a wide range of applications in scientific research. It is a potent inhibitor of monoamine oxidase, an enzyme responsible for the metabolism of serotonin and other neurotransmitters. 4-CMPH is also used as a biomarker for the diagnosis and treatment of Parkinson’s disease, depression, and other neurological disorders. In addition, it is an important reagent in a variety of laboratory experiments.
科学的研究の応用
4-CMPH has a wide range of applications in scientific research. It is a potent inhibitor of monoamine oxidase, an enzyme responsible for the metabolism of serotonin and other neurotransmitters. As such, it is used to study the role of monoamine oxidase in the regulation of neurotransmitter levels in the brain. 4-CMPH is also used as a biomarker for the diagnosis and treatment of Parkinson’s disease, depression, and other neurological disorders. In addition, it is an important reagent in a variety of laboratory experiments, such as the synthesis of other compounds and the study of enzyme kinetics.
作用機序
4-CMPH acts as an inhibitor of monoamine oxidase, an enzyme responsible for the metabolism of serotonin and other neurotransmitters. Specifically, 4-CMPH binds to the active site of monoamine oxidase, preventing the enzyme from catalyzing the oxidation of serotonin and other neurotransmitters. This results in an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
The effects of 4-CMPH on the brain are complex and not fully understood. In general, 4-CMPH is thought to act as an antidepressant, anxiolytic, and cognitive enhancer. It is also believed to have neuroprotective and neuroregenerative effects. In addition, 4-CMPH has been found to increase attention, reduce impulsivity, and improve working memory.
実験室実験の利点と制限
The main advantage of using 4-CMPH in laboratory experiments is its low cost and ease of synthesis. In addition, 4-CMPH is a potent inhibitor of monoamine oxidase, making it an ideal reagent for studying the role of this enzyme in the regulation of neurotransmitter levels in the brain. However, 4-CMPH has a limited shelf life and is not suitable for long-term storage. In addition, 4-CMPH can be toxic if ingested, and should be handled with care in the laboratory.
将来の方向性
There are a number of potential future directions for research on 4-CMPH. These include further study of the biochemical and physiological effects of 4-CMPH, as well as its potential therapeutic applications in the treatment of neurological disorders. In addition, further research is needed to better understand the mechanism of action of 4-CMPH and to identify potential side effects. Finally, further research is needed to develop more efficient and cost-effective methods for the synthesis of 4-CMPH.
特性
IUPAC Name |
1-(4-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,12H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAQVQFSQUVTAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2319878-22-1 | |
| Record name | 1-(4-chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![25-[[1-(3alpha)-cholest-5-en-3-yl-1H-1,2,3-triazol-4-yl]methoxy]-26,27,28-trihydroxy-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt](/img/structure/B3026329.png)
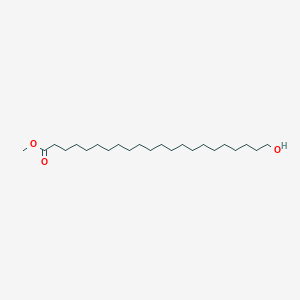
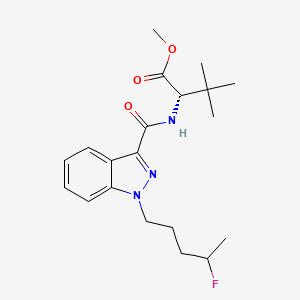
![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-acetamide](/img/structure/B3026334.png)
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B3026335.png)
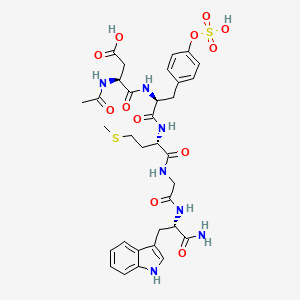
![30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester,9,12-octadecadienoicacid](/img/structure/B3026337.png)

